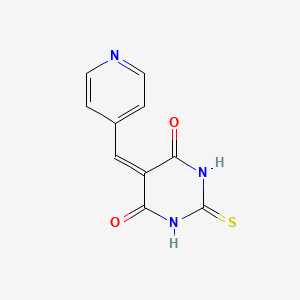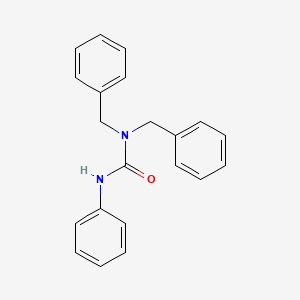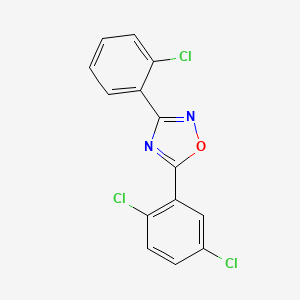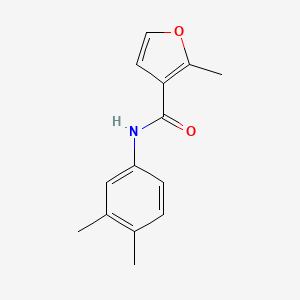![molecular formula C18H20N2OS B5705972 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as CMPT, is a compound that belongs to the family of piperazine derivatives. It has been used in scientific research for its potential therapeutic effects, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it is believed to act as a partial agonist of serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the levels of BDNF and reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). These biochemical and physiological effects may contribute to the potential therapeutic effects of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations is its limited availability and high cost, which may limit its use in larger-scale studies.
Direcciones Futuras
Of research include studying its potential therapeutic effects in other neurological disorders and elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-chloro-phenol with 3-methyl-piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with carbon disulfide to form the final product, 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been studied for its potential therapeutic effects in various neurological disorders, such as depression, anxiety, and schizophrenia. Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the activity of serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-3-2-4-16(13-14)19-9-11-20(12-10-19)18(22)15-5-7-17(21)8-6-15/h2-8,13,21H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHURQJKQUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)




![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)